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molecular formula C9H7ClN2O5S2 B180026 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylic acid CAS No. 184040-74-2

3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylic acid

Cat. No. B180026
M. Wt: 322.7 g/mol
InChI Key: BFHXYQAPYRDEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592470B2

Procedure details

To a mixture of sodium hydride (60%, 2.1 g, 52 mmol) and tetrahydrofuran (20 mL) was added a mixture of 4-chloro-3-methyl-1,2-oxazol-5-amine (3.0 g, 23 mmol) and tetrahydrofuran (20 mL) at 0° C., followed by stirring at that temperature for 30 minutes. Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (5.3 g, 22 mmol) was added at that temperature to the reaction mixture, which was then stirred for 1 hour at 0° C., and then stirred for 4 hours at room temperature. Hexane (100 ml) was added at room temperature to the reaction mixture, and the precipitated solid was collected by filtration. Methanol (20 mL) was added to the solid, followed by a 2N aqueous solution of sodium hydroxide (20 mL), and the reaction mixture was stirred for 5 hours at room temperature. The solvent was distilled away under reduced pressure, and ice water (20 mL) was added to the residue, followed by a 2 N aqueous solution of hydrochloric acid (20 mL). The precipitated solid was collected by filtration to give the title compound (2.5 g, 35% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
35%

Identifiers

REACTION_CXSMILES
[H-].[Na+].O1CCCC1.[Cl:8][C:9]1[C:10]([CH3:15])=[N:11][O:12][C:13]=1[NH2:14].Cl[S:17]([C:20]1[CH:24]=[CH:23][S:22][C:21]=1[C:25]([O:27]C)=[O:26])(=[O:19])=[O:18]>CCCCCC>[Cl:8][C:9]1[C:10]([CH3:15])=[N:11][O:12][C:13]=1[NH:14][S:17]([C:20]1[CH:24]=[CH:23][S:22][C:21]=1[C:25]([OH:27])=[O:26])(=[O:18])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C(=NOC1N)C
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
5.3 g
Type
reactant
Smiles
ClS(=O)(=O)C1=C(SC=C1)C(=O)OC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring at that temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
was then stirred for 1 hour at 0° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 4 hours at room temperature
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
ADDITION
Type
ADDITION
Details
Methanol (20 mL) was added to the solid
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 5 hours at room temperature
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure, and ice water (20 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=NOC1NS(=O)(=O)C1=C(SC=C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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